4-Isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
Description
4-Isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid is a cyclopenta[c]quinoline derivative characterized by an isopropyl substituent at the 4-position and a carboxylic acid group at the 8-position (Fig. 1). Its molecular formula is C₁₇H₂₁NO₂, with a molecular weight of 287.36 g/mol . The compound shares a core bicyclic scaffold with other tetrahydrocyclopenta[c]quinoline derivatives, which are frequently modified to target biological systems such as G protein-coupled estrogen receptors (GPER) and α7 nicotinic acetylcholine receptors (α7 nAChRs) .
Properties
IUPAC Name |
4-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-9(2)15-12-5-3-4-11(12)13-8-10(16(18)19)6-7-14(13)17-15/h3-4,6-9,11-12,15,17H,5H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGTXKITVRJXEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2CC=CC2C3=C(N1)C=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24802044 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
4-Isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid (often referred to as compound 1) is a complex organic molecule characterized by its unique cyclopenta[c]quinoline structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.
- Molecular Formula : C16H19NO2
- Molecular Weight : 257.33 g/mol
- CAS Number : 354820-37-4
Synthesis
The synthesis of compound 1 involves several steps including cyclization, functional group introduction (isopropyl and carboxylic acid groups), and purification techniques such as recrystallization or chromatography .
Anticancer Properties
Recent studies have indicated that derivatives of quinoline structures, including compound 1, exhibit significant anticancer properties. For example, in vitro studies have shown that certain quinoline derivatives can inhibit the proliferation of various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes or pathways crucial for cancer cell survival.
Case Study: Antiproliferative Activity
A study evaluated the antiproliferative activity of several quinoline derivatives against four cancer cell lines. The results indicated that some compounds exhibited IC50 values in the low micromolar range, suggesting strong anticancer potential .
Antimicrobial Activity
Compound 1 has also been investigated for its antimicrobial properties. Research has shown that similar quinoline derivatives possess activity against a range of bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.
Case Study: Antimicrobial Evaluation
In a comparative study, several quinoline derivatives were tested against common pathogens. The results demonstrated that compounds with structural similarities to compound 1 showed promising antibacterial activity with MIC values ranging from 0.5 to 10 µg/mL .
The biological activity of compound 1 is attributed to its ability to interact with specific molecular targets within cells. This includes:
- Enzyme Inhibition : Compound 1 may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It may act as a modulator for various receptors, influencing cellular responses.
Comparative Analysis with Similar Compounds
To better understand the biological activity of compound 1, a comparison with structurally similar compounds is essential. The following table summarizes key characteristics and biological activities:
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound 1 | Compound 1 | Anticancer, Antimicrobial | Varies (0.5 - 10) |
| Compound A | Compound A | Anticancer | ~5 |
| Compound B | Compound B | Antimicrobial | ~2 |
Scientific Research Applications
Organic Synthesis
4-Isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid serves as a crucial intermediate in the synthesis of more complex organic compounds. Its unique structure allows for various functional group modifications through reactions such as:
- Alkylation : Introducing alkyl groups to enhance solubility or biological activity.
- Carboxylation : Modifying the carboxylic acid group for further chemical transformations.
Biological Activities
Research indicates that this compound exhibits potential biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi.
- Anticancer Effects : Preliminary research suggests that it may have cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of cyclopenta[c]quinoline derivatives. The results indicated that modifications to the carboxylic acid group significantly enhanced cytotoxicity against breast cancer cells (MCF-7) .
Pharmaceutical Development
The compound is being investigated for its potential as a therapeutic agent. Its mechanism of action involves interaction with specific molecular targets such as enzymes and receptors.
Table 2: Potential Therapeutic Applications
| Application | Target Disease | Mechanism of Action |
|---|---|---|
| Enzyme Inhibition | Cancer | Inhibits specific enzymes involved in tumor growth |
| Receptor Modulation | Neurological disorders | Modulates neurotransmitter receptors |
Industrial Applications
In addition to its research applications, 4-Isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid is explored for use in:
- Material Science : As a precursor for developing new materials with unique properties.
- Chemical Manufacturing : As an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Cyclopenta[c]quinoline Scaffold
The pharmacological and physicochemical properties of cyclopenta[c]quinoline derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Selected Analogues
Pharmacological Activity and Receptor Targeting
- α7 nAChR Modulation : Sulfonamide derivatives (e.g., TQS, 4BP-TQS) act as positive allosteric modulators (PAMs) or allosteric agonists of α7 nAChRs. For instance, 4BP-TQS enhances receptor activation rates but induces desensitization, whereas halogen substitution (e.g., chlorine in 4CP-TQS) alters activation kinetics . The target compound’s carboxylic acid group may reduce receptor binding compared to sulfonamides due to differences in polarity and steric hindrance .
- Anticancer Activity: Derivatives like G1-PABA and its analogues (e.g., compound 4 with a 3-nitrophenyl group) exhibit antiproliferative effects against renal, liver, and pancreatic cancer cells via GPER modulation .
- Ion Channel Modulation : Compound Z, a naphthyl-substituted analogue, activates BK channels via interactions with the β1-subunit, highlighting the scaffold’s versatility in targeting ion channels .
Structure-Activity Relationships (SAR)
- Position 4 Substituents :
- Position 8 Functional Groups :
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 4-isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid and analogs?
- Methodological Answer : Synthesis typically involves multi-component condensation reactions, such as the reaction of isocyanides with aminopyridine-carboxylic acids and aldehydes in ethanol . Cyclocondensation of ethyl 7,8-diamino-4-oxoquinoline-3-carboxylate with α-acetyl-N-arylhydrazonoyl chlorides in the presence of triethylamine can yield fused quinoxaline derivatives . For cyclopenta[c]quinoline scaffolds, bromophenyl or nitroaryl substituents are introduced via Suzuki coupling or nucleophilic substitution .
Q. How can structural characterization of this compound be optimized using spectroscopic methods?
- Methodological Answer : Use a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm the fused cyclopenta[c]quinoline core. For stereochemical analysis (e.g., 3a,4,5,9b-tetrahydro configuration), employ NOESY or COSY NMR to resolve spatial relationships between protons . IR spectroscopy can identify carboxylic acid C=O stretching (~1700 cm) and NH/OH vibrations.
Advanced Research Questions
Q. What strategies resolve contradictory data in biological activity studies of this compound?
- Methodological Answer : Discrepancies in antibacterial or antitumor activity may arise from stereochemical variations or impurities. To address this:
- Control Experiments : Synthesize enantiomerically pure isomers (e.g., via chiral HPLC) and compare activity .
- Purity Validation : Use LC-MS to confirm >95% purity, as trace impurities (e.g., nitro intermediates) may skew results .
- Dose-Response Curves : Perform EC assays across multiple cell lines (e.g., HeLa, MCF-7) to isolate target-specific effects .
Q. How do substituents at the 4-isopropyl and 8-carboxylic acid positions affect structure-activity relationships (SAR)?
- Methodological Answer :
- 4-Isopropyl Group : Enhances lipophilicity, improving blood-brain barrier penetration in neuroactive analogs. Replace with cyclohexyl or tert-butyl to study steric effects .
- 8-Carboxylic Acid : Critical for metal chelation (e.g., Mg in enzyme inhibition). Esterify (e.g., ethyl ester) to reduce polarity and assess bioavailability .
- Data Table :
| Substituent | Biological Activity | Reference |
|---|---|---|
| 4-Isopropyl | Antibacterial (MIC: 2 µg/mL against E. coli) | |
| 8-Carboxylic acid | Anticancer (IC: 10 µM in HeLa) | |
| 8-Ethyl ester | Improved CNS penetration (logP: 3.2) |
Q. What computational methods predict the binding affinity of this compound to bacterial DNA gyrase?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with PDB ID 1KZN (DNA gyrase B subunit) to model interactions. Focus on hydrogen bonding between the carboxylic acid group and Ser108 .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the cyclopenta[c]quinoline core in the hydrophobic pocket .
- QSAR Models : Correlate Hammett constants (σ) of substituents with inhibitory activity (e.g., electron-withdrawing groups enhance potency) .
Q. How can regioselectivity challenges in introducing halogen atoms (e.g., fluorine) be addressed?
- Methodological Answer :
- Directed C-H Activation : Use Pd(OAc) and directing groups (e.g., pyridine) to functionalize C-6 or C-8 positions selectively .
- Electrophilic Fluorination : Employ Selectfluor® in acetonitrile at 0°C for controlled fluorination without side reactions .
Data Contradiction Analysis
Q. Why do some studies report antitumor activity while others show no efficacy?
- Methodological Answer : Variations may stem from:
- Cell Line Specificity : Test in apoptosis-resistant vs. sensitive lines (e.g., A549 vs. Jurkat) .
- Metabolic Stability : Assess hepatic microsome stability (e.g., t < 30 mins in human liver microsomes indicates rapid clearance) .
Experimental Design Recommendations
Q. What in vivo models are suitable for evaluating neuroprotective effects?
- Methodological Answer : Use:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
